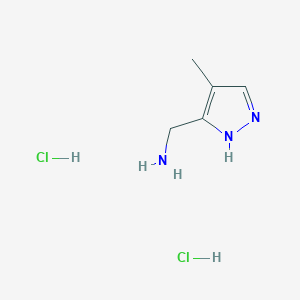

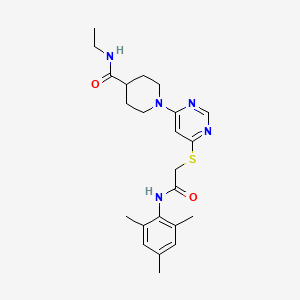

![molecular formula C21H19N3O3S3 B2480017 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide CAS No. 941925-78-6](/img/structure/B2480017.png)

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide" appears to be a derivative of thiazole-based compounds, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related thiazole derivatives and their synthesis, molecular structure, and potential applications in medicinal chemistry.

Synthesis Analysis

Paper discusses the synthesis of a series of sulfonamide derivatives with a thiazole moiety. These compounds were synthesized to evaluate their inhibitory activity against carbonic anhydrase isoenzymes. The synthesis involved introducing various substituents into the dihydro-thiazole ring, which influenced the activity and selectivity of the inhibitors. This suggests that the synthesis of "this compound" would likely involve a similar approach, where the substituents on the thiazole rings are carefully chosen to modulate the compound's properties.

Molecular Structure Analysis

In paper , the molecular structure of N-(thiazol-2-yl) benzamide derivatives was characterized, and their gelation behavior was investigated. The study highlighted the importance of non-covalent interactions, such as π-π interactions and hydrogen bonding, in the assembly and stability of these compounds. For "this compound," similar non-covalent interactions might be expected to play a role in its molecular structure and function.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of "this compound," they do provide insight into the reactivity of thiazole derivatives. The papers suggest that the thiazole ring can participate in various chemical reactions, potentially leading to a wide range of biological activities. The presence of the tosyl group in the compound could also influence its reactivity, possibly making it a suitable candidate for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and the nature of their substituents, as indicated in paper . The gelation behavior of some N-(thiazol-2-yl) benzamide derivatives was found to be dependent on the presence of methyl groups and the ability to form multiple non-covalent interactions. For "this compound," properties such as solubility, melting point, and stability could be expected to be similarly influenced by its specific functional groups and overall molecular architecture.

科学的研究の応用

Antimicrobial Applications

- Antimicrobial Activity and Polymer Coating : Compounds with a similar structure, such as coumarin–thiazole derivatives, have demonstrated significant antimicrobial activity. These derivatives can be incorporated into polymers like polyurethane to enhance their antimicrobial properties, suggesting potential use in antimicrobial coatings (El‐Wahab et al., 2014).

- Antibacterial Properties : Thiazole derivatives, similar in structure to N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide, have shown promise in antimicrobial activities against various bacterial and fungal strains. This suggests potential applications in developing new antibacterial agents (Rezki, 2016).

Industrial and Material Science Applications

- Corrosion Inhibition : Thiazole derivatives have been investigated for their effectiveness in inhibiting corrosion, particularly in oil well tubular steel. This indicates a potential application in industrial settings to protect metals against corrosion (Yadav, Sharma, & Kumar, 2015).

Cancer Research and Treatment

- Anticancer Agents : Some benzimidazole–thiazole derivatives have shown promising results in anticancer activity. They have demonstrated cytotoxicity against various cancer cell lines, suggesting a potential role in cancer treatment (Nofal et al., 2014).

Pharmaceutical Applications

- Analgesic and Anti-Inflammatory : Certain thiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds may offer new avenues in pain management and anti-inflammatory treatments (Kumar & Singh, 2020).

作用機序

Target of Action

The primary targets of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

This compound interacts with its targets, COX-1 and COX-2, by inhibiting their enzymatic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The compound’s interaction with these targets results in a decrease in the production of prostaglandins, which are responsible for symptoms of inflammation such as pain, swelling, and fever .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, leading to a reduction in inflammation. The downstream effects include a decrease in pain, swelling, and fever associated with inflammation .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in the production of prostaglandins due to the inhibition of COX-1 and COX-2 . This leads to a reduction in the symptoms of inflammation, such as pain, swelling, and fever .

特性

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S3/c1-14-8-10-15(11-9-14)30(26,27)12-4-7-19(25)24-21-23-17(13-28-21)20-22-16-5-2-3-6-18(16)29-20/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLBDGNUYKWDCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

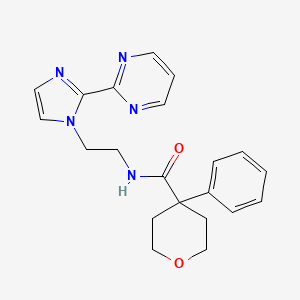

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3,4,5-triethoxybenzamido)thiophene-3-carboxylate](/img/structure/B2479936.png)

![Spiro[2.6]nonan-4-one](/img/structure/B2479941.png)

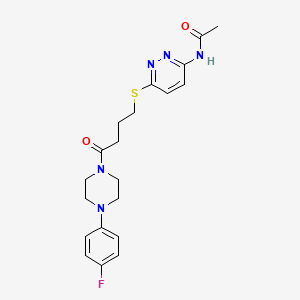

![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2479942.png)

![3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2479943.png)

![1-[(3-chlorophenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2479944.png)

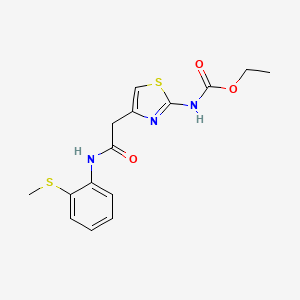

![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2479954.png)

![1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one](/img/structure/B2479955.png)

![N-(2-methoxyphenyl)-2,5-dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2479957.png)